9-Acridinamine, N-(4-phenyl-2-thiazolyl)-
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine is a complex organic compound that features both a thiazole and an acridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine typically involves the condensation of 4-phenyl-1,3-thiazole-2-amine with acridine-9-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound can be used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: Its unique structure makes it suitable for developing new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the acridine moiety.
Acridine-9-carboxaldehyde: Contains the acridine moiety but lacks the thiazole ring.
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of the acridine moiety.
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)acridin-9-amine is unique due to the combination of the thiazole and acridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, particularly in drug development and materials science .
Properties
CAS No. |
72307-66-5 |
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Molecular Formula |
C22H15N3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-acridin-9-yl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H15N3S/c1-2-8-15(9-3-1)20-14-26-22(24-20)25-21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-14H,(H,23,24,25) |
InChI Key |
XIHSGUIFABXCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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